ethyl (2Z)-2-cyano-3-[4-(pyridin-3-ylmethoxy)phenyl]prop-2-enoate ethyl (2Z)-2-cyano-3-[4-(pyridin-3-ylmethoxy)phenyl]prop-2-enoate
Brand Name: Vulcanchem
CAS No.: 1610379-65-1
VCID: VC2726295
InChI: InChI=1S/C18H16N2O3/c1-2-22-18(21)16(11-19)10-14-5-7-17(8-6-14)23-13-15-4-3-9-20-12-15/h3-10,12H,2,13H2,1H3/b16-10-
SMILES: CCOC(=O)C(=CC1=CC=C(C=C1)OCC2=CN=CC=C2)C#N
Molecular Formula: C18H16N2O3
Molecular Weight: 308.3 g/mol

ethyl (2Z)-2-cyano-3-[4-(pyridin-3-ylmethoxy)phenyl]prop-2-enoate

CAS No.: 1610379-65-1

Cat. No.: VC2726295

Molecular Formula: C18H16N2O3

Molecular Weight: 308.3 g/mol

* For research use only. Not for human or veterinary use.

ethyl (2Z)-2-cyano-3-[4-(pyridin-3-ylmethoxy)phenyl]prop-2-enoate - 1610379-65-1

Specification

CAS No. 1610379-65-1
Molecular Formula C18H16N2O3
Molecular Weight 308.3 g/mol
IUPAC Name ethyl (Z)-2-cyano-3-[4-(pyridin-3-ylmethoxy)phenyl]prop-2-enoate
Standard InChI InChI=1S/C18H16N2O3/c1-2-22-18(21)16(11-19)10-14-5-7-17(8-6-14)23-13-15-4-3-9-20-12-15/h3-10,12H,2,13H2,1H3/b16-10-
Standard InChI Key UUDCJUAPZHLWTA-YBEGLDIGSA-N
Isomeric SMILES CCOC(=O)/C(=C\C1=CC=C(C=C1)OCC2=CN=CC=C2)/C#N
SMILES CCOC(=O)C(=CC1=CC=C(C=C1)OCC2=CN=CC=C2)C#N
Canonical SMILES CCOC(=O)C(=CC1=CC=C(C=C1)OCC2=CN=CC=C2)C#N

Introduction

Chemical Structure and Properties

Structural Information

Ethyl (2Z)-2-cyano-3-[4-(pyridin-3-ylmethoxy)phenyl]prop-2-enoate possesses a complex structure with several functional groups that contribute to its chemical behavior and potential applications. The compound features a central carbon-carbon double bond with a Z-configuration, where a cyano group and an ethyl ester moiety are attached to one carbon, while a 4-(pyridin-3-ylmethoxy)phenyl group is attached to the other carbon. This configuration creates a highly conjugated system that can participate in various chemical reactions.

The presence of the pyridine ring connected through a methoxy bridge to the phenyl group creates an extended aromatic system that may contribute to the compound's ability to interact with biological targets. The cyano group (-CN) is a strong electron-withdrawing group that can enhance the reactivity of the adjacent carbon-carbon double bond, while the ethyl ester group provides a site for potential hydrolysis or transesterification reactions.

Physical and Chemical Properties

The physical and chemical properties of ethyl (2Z)-2-cyano-3-[4-(pyridin-3-ylmethoxy)phenyl]prop-2-enoate are summarized in Table 1.

PropertyValue
CAS Number1610379-65-1
Molecular FormulaC18H16N2O3
Molecular Weight308.3 g/mol
IUPAC Nameethyl (Z)-2-cyano-3-[4-(pyridin-3-ylmethoxy)phenyl]prop-2-enoate
Standard InChIInChI=1S/C18H16N2O3/c1-2-22-18(21)16(11-19)10-14-5-7-17(8-6-14)23-13-15-4-3-9-20-12-15/h3-10,12H,2,13H2,1H3/b16-10-
Standard InChIKeyUUDCJUAPZHLWTA-YBEGLDIGSA-N
Isomeric SMILESCCOC(=O)/C(=C\C1=CC=C(C=C1)OCC2=CN=CC=C2)/C#N

The compound, like many cyanoacrylates, likely exhibits characteristic reactivity patterns. The electron-withdrawing cyano group adjacent to the carbon-carbon double bond makes this position highly electrophilic and susceptible to nucleophilic attack. Additionally, the ester group provides opportunities for various transformations, including hydrolysis, transesterification, and reduction reactions.

Synthesis Methods

Knoevenagel Condensation

One common approach for synthesizing such compounds is the Knoevenagel condensation reaction, which involves the condensation of an aldehyde or ketone with an active methylene compound. In this case, the reaction would likely involve the condensation of 4-(pyridin-3-ylmethoxy)benzaldehyde with ethyl cyanoacetate in the presence of a base catalyst. This reaction typically proceeds through the following steps:

  • Base-catalyzed deprotonation of the active methylene compound (ethyl cyanoacetate)

  • Nucleophilic attack of the resulting carbanion on the carbonyl carbon of the aldehyde

  • Elimination of water to form the carbon-carbon double bond

  • Stereoselective formation of the Z-isomer due to steric and electronic factors

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR would show signals corresponding to:

  • Ethyl group protons (triplet for CH3 and quartet for CH2)

  • Methylene protons connecting the pyridine to the phenyl ring

  • Aromatic protons from both the phenyl and pyridine rings

  • The vinyl proton of the prop-2-enoate backbone

13C NMR would display signals for:

  • Carbonyl carbon of the ester group

  • Cyano carbon

  • Olefinic carbons

  • Aromatic carbons

  • Carbons of the ethyl group and the methylene linker

Infrared (IR) Spectroscopy

IR spectroscopy would show characteristic absorption bands for:

  • C≡N stretching (typically around 2200-2220 cm-1)

  • C=O stretching of the ester group (typically around 1700-1730 cm-1)

  • C=C stretching (typically around 1600-1650 cm-1)

  • Aromatic C=C stretching

  • C-O stretching of the ester and ether groups

Mass Spectrometry

Mass spectrometry would be expected to show a molecular ion peak at m/z 308, corresponding to the molecular weight of the compound. Fragmentation patterns would likely include losses of the ethyl group, the cyano group, and fragments corresponding to the pyridine and phenyl moieties.

Structure-Activity Relationships

Functional Group Contributions

  • Cyano group: Provides electron-withdrawing character, enhancing the electrophilicity of the adjacent carbon-carbon double bond. This may contribute to potential reactions with nucleophilic biological targets.

  • Ethyl ester: Offers lipophilicity and a potential site for metabolic transformation or hydrolysis in biological systems.

  • Pyridin-3-ylmethoxy substituent: Introduces a basic nitrogen atom that can participate in hydrogen bonding or coordinate with metal ions in biological systems. The pyridine ring also adds to the compound's ability to engage in π-π interactions with aromatic amino acid residues in proteins.

  • Phenyl ring: Contributes to lipophilicity and potential π-π interactions with aromatic residues in biological targets.

  • Carbon-carbon double bond: Provides rigidity to the molecule and a potential site for addition reactions in both chemical and biological contexts.

CompoundMolecular FormulaMolecular WeightKey Structural Differences
Ethyl (2Z)-2-cyano-3-[4-(pyridin-3-ylmethoxy)phenyl]prop-2-enoateC18H16N2O3308.3 g/molPyridin-3-ylmethoxy substituent
Ethyl (2E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoateC13H13NO4247.25 g/molHydroxy and methoxy substituents, E-configuration
Ethyl (2Z)-2-cyano-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enoateC17H21N3O2299.37 g/mol4-methylpiperazin-1-yl substituent

The differences in substitution patterns among these compounds would be expected to influence their physicochemical properties, such as solubility, lipophilicity, and acid-base characteristics, which in turn could affect their biological activities and pharmaceutical properties.

Research Directions and Future Perspectives

Technological Implications

The structural features of ethyl (2Z)-2-cyano-3-[4-(pyridin-3-ylmethoxy)phenyl]prop-2-enoate suggest potential applications in various technological fields:

  • Drug delivery systems: The compound or its derivatives could be incorporated into drug delivery platforms, potentially enhancing the solubility, stability, or targeting of therapeutic agents.

  • Sensor development: The pyridine moiety's ability to coordinate with metal ions could be exploited in the development of chemical sensors or indicators.

  • Catalysis: Derivatives of this compound could serve as ligands in metal-catalyzed reactions, with the pyridine nitrogen providing a coordination site.

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